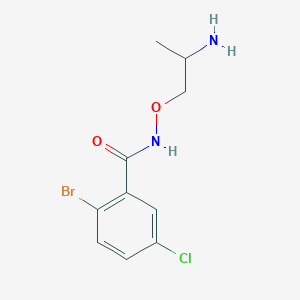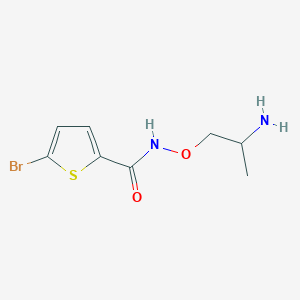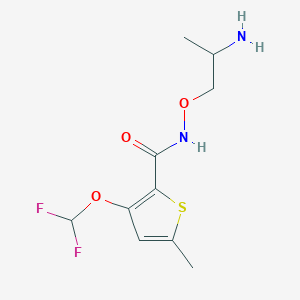
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminopropoxy group attached to a brominated and chlorinated benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2 and 5 positions, respectively.
Aminopropoxylation: The brominated and chlorinated benzamide is then reacted with 2-aminopropanol under basic conditions to introduce the aminopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: The aminopropoxy group can participate in oxidation and reduction reactions, altering the compound’s properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oxides or hydroxylated derivatives.
Hydrolysis Products: Hydrolysis typically yields the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers or other materials to modify their properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly acting on specific biological targets.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds or electrostatic interactions, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(2-aminopropoxy)-5-bromothiophene-2-carboxamide
- N-(2-aminopropoxy)-2-bromo-5-chlorobenzylamine
Comparison:
- Structural Differences: While similar in having an aminopropoxy group, the presence of different substituents (e.g., thiophene vs. benzamide) can significantly alter the compound’s properties.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents.
- Applications: Each compound may have unique applications based on its specific chemical and physical properties.
Conclusion
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide is a versatile compound with potential applications in various scientific and industrial fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and development in chemistry, biology, and medicine.
Eigenschaften
IUPAC Name |
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-6(13)5-16-14-10(15)8-4-7(12)2-3-9(8)11/h2-4,6H,5,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQXKQUKTOLBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CONC(=O)C1=C(C=CC(=C1)Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978532.png)
![N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B6978539.png)
![3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978545.png)
![2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid](/img/structure/B6978553.png)
![2-[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B6978556.png)
![3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid](/img/structure/B6978561.png)

![Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978574.png)
![Tert-butyl 4-[(2-hydroxy-3-methoxypropyl)amino]-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978579.png)
![N-[2-(3-methylpyrazol-1-yl)phenyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978599.png)

![2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methoxy]-N-phenylbenzamide](/img/structure/B6978602.png)

![5-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B6978614.png)
